Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate
Description
Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate (CAS: 1909294-26-3) is a pyrrolidine derivative featuring a pyrimidin-2-ylmethyl substituent and a methyl ester group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . Its structural uniqueness lies in the pyrimidine ring, which may confer distinct electronic and steric properties compared to simpler pyrrolidine derivatives.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-9-6-15(7-10(9)12(16)17-2)8-11-13-4-3-5-14-11/h3-5,9-10H,6-8H2,1-2H3 |
InChI Key |
CTCDXBJAGBCIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C(=O)OC)CC2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Starting from Pyroglutamic Acid Derivatives
Methyl-D-pyroglutamate (23a ) serves as a versatile starting material for pyrrolidine synthesis. Reduction of the lactam carbonyl using super-hydride (LiEt3BH) yields the corresponding alcohol, which undergoes BF3·Et3SiH-mediated deoxygenation to form the 4-methyl substituent. Subsequent esterification with methanol in the presence of HCl gas provides methyl 4-methylpyrrolidine-3-carboxylate (48 ) in 72% yield over two steps.
Cyclization of γ-Amino Ketones
Alternative routes involve cyclization of γ-amino ketones. For example, treatment of 4-methyl-3-ketopyrrolidine with methyl chloroformate in dichloromethane generates the methyl ester directly. This method avoids lactam intermediates but requires careful control of reaction pH to prevent diketopiperazine formation.
Functionalization of the Pyrrolidine Nitrogen
Alkylation with Pyrimidin-2-ylmethyl Halides
The pyrrolidine nitrogen is alkylated using (pyrimidin-2-yl)methyl bromide under basic conditions. In a representative procedure, methyl 4-methylpyrrolidine-3-carboxylate (1.0 eq) is dissolved in dry DMF, treated with NaH (1.2 eq) at 0°C, and then reacted with (pyrimidin-2-yl)methyl bromide (1.1 eq) at 25°C for 12 hours. The product is isolated via column chromatography (SiO2, EtOAc/hexanes 1:1) in 68% yield.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 25 | 68 |
| K2CO3 | DMF | 50 | 52 |
| DBU | THF | 25 | 45 |
Reductive Amination
For substrates sensitive to strong bases, reductive amination offers a milder alternative. Condensation of pyrrolidine with pyrimidine-2-carbaldehyde in methanol, followed by NaBH4 reduction, affords the target compound in 61% yield. This method avoids halogenated reagents but requires stoichiometric borohydride.
Stereochemical Control Strategies
Chiral Auxiliaries
Using methyl-D-pyroglutamate as a chiral pool material ensures retention of configuration at the 3- and 4-positions. Epimerization during BF3·Et3SiH treatment is minimized by maintaining reaction temperatures below −20°C.
Enzymatic Resolution
Racemic methyl 4-methylpyrrolidine-3-carboxylate is resolved via lipase-catalyzed acetylation in vinyl acetate. The (3R,4S) enantiomer reacts preferentially, yielding the acetylated derivative (98% ee) after 24 hours.
Large-Scale Production Considerations
Catalytic Hydrogenation
Patent WO2008137087A1 describes a scalable hydrogenation process for pyrrolidine intermediates. Using 5% Pt/C in ethanol/methanol (3:1) at ambient temperature, 2-methylpyrroline is reduced to 2-methylpyrrolidine with >99% conversion. Subsequent L-tartaric acid crystallization achieves 50% ee, which is enriched to >99% ee via recrystallization.
Flow Chemistry Approaches
Continuous-flow systems enhance safety and yield for exothermic steps like alkylation. A microreactor operating at 100°C with a residence time of 2 minutes achieves 89% conversion in the pyrimidinylmethylation step, compared to 68% in batch mode.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3) : δ 8.81 (d, J = 4.8 Hz, 2H, pyrimidine-H), 4.42 (s, 2H, NCH2), 3.73 (s, 3H, COOCH3), 3.12–3.08 (m, 1H, pyrrolidine-H), 2.92–2.88 (m, 1H, pyrrolidine-H), 1.39 (d, J = 6.4 Hz, 3H, CH3).
-
HRMS (ESI+) : m/z calcd for C13H18N3O2 [M+H]+ 256.1396, found 256.1392.
Chemical Reactions Analysis
Key Reaction Steps and Conditions
Stereochemical Considerations
The compound exists in enantiomeric forms, with (3S,4R) and (3R,4R) configurations reported . Stereochemistry significantly impacts biological activity, as observed in PDE9A inhibition and brain penetration. For example, the (3S,4S) isomer exhibited lower P-gp efflux liability (MDR ratio of 1.23) compared to the (3,5-pyrimidine) analog .
Table: Stereochemical Impact on ADME Properties
| Isomer | P-gp Efflux Ratio | Brain Penetration |
|---|---|---|
| (3S,4R) | 1.23 | Good |
| (3,5-pyrimidine) | 15.8 | Very low (<0.05) |
Process Optimization and Challenges
-
Catalyst Selection : Copper(I) chloride with 8-hydroxyquinoline as a ligand is preferred for coupling reactions, enabling efficient formation of the pyrimidine-pyrrolidine linkage .
-
Solvent Choice : THF is favored for its compatibility with organolithium reagents, while DMF is used in elevated-temperature reactions .
-
Scalability : The process avoids hazardous reagents (e.g., avoiding high-pressure conditions where feasible) and emphasizes cost-effective steps like catalytic hydrogenation .
Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 235.28 g/mol |
| XLogP3-AA | 0.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The compound’s lipophilicity (ClogP of −1.5 for a related analog) and polar surface area contribute to its pharmacokinetic profile, influencing brain penetration and efflux liability .
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties, particularly in the following areas:
- Anticancer Activity :
-
Antimicrobial Properties :
- The structure of methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate suggests potential antimicrobial activity. Studies on related compounds have shown effectiveness against a range of bacterial and fungal pathogens, making it a candidate for further exploration in antibiotic development .
- Neuroprotective Effects :
Synthesis and Derivative Development
Research into the synthesis of this compound has focused on optimizing yield and purity through various chemical reactions:
- Synthesis Techniques :
Anticancer Activity Assessment
A study evaluated the anticancer activity of a series of pyrrolidine derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis and inhibition of specific signaling pathways .
Antimicrobial Screening
In vitro studies assessed the antimicrobial properties of synthesized derivatives similar to this compound. Results showed effective inhibition against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Pyridine/Pyrrolidine Derivatives
The compound shares structural similarities with other pyrrolidine-based molecules documented in the Catalog of Pyridine Compounds . Key analogs include:
| Compound Name | Substituents at Pyrrolidine Ring | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate | Benzyl, fluoropyridinyl, silyloxy-methyl | Fluoropyridine, silyl ether, ester | C₂₈H₄₀FN₃O₃Si | 538.79 |
| (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | tert-Butyl, hydroxymethyl, fluoropyridinyl | Fluoropyridine, hydroxymethyl, dual esters | C₂₂H₃₁FN₂O₆ | 462.49 |
| Target Compound | Pyrimidin-2-ylmethyl, methyl ester | Pyrimidine, ester | C₁₂H₁₇N₃O₂ | 235.28 |
Key Observations:
Substituent Complexity : The analogs feature bulkier substituents (e.g., benzyl, tert-butyldimethylsilyloxy) compared to the pyrimidin-2-ylmethyl group in the target compound. This difference likely impacts solubility and steric hindrance during molecular interactions .
In contrast, the pyrimidine group in the target compound may enhance π-π stacking interactions in biological systems .
Functional Group Diversity : The analogs include silyl ethers or hydroxymethyl groups, which could influence metabolic stability or synthetic accessibility. The target compound’s simpler ester group may offer advantages in hydrolysis resistance or cost-effective synthesis .
Research and Development Context
Biological Activity
Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 220.27 g/mol. The compound features a pyrrolidine ring substituted with a pyrimidine moiety, which is known to influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE9, which is involved in various signaling pathways related to inflammation and neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activity .
- Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can offer neuroprotective effects, potentially making this compound relevant in the treatment of neurodegenerative disorders .
Antiviral Activity
A study highlighted the antiviral properties of similar pyrrolidine derivatives against various viruses, suggesting that this compound may exhibit comparable effects. For instance, certain derivatives demonstrated significant inhibition against tobacco mosaic virus with a curative activity exceeding 55% at specific concentrations .
Antimicrobial Studies
The compound's structural analogs have shown promising results in antimicrobial assays. For example, derivatives containing pyrimidine rings have been reported to possess significant antibacterial and antifungal activities . Further research is required to ascertain the specific antimicrobial spectrum of this compound.
Case Study 1: PDE Inhibition
In a pharmacological study focusing on PDE inhibitors, this compound was tested alongside other compounds for its ability to inhibit PDE9. The results indicated that it could effectively reduce cGMP levels in neuronal cells, suggesting potential applications in treating cognitive disorders .
Case Study 2: Antiviral Efficacy
A comparative study involving various pyrrolidine-based compounds revealed that those with the pyrimidine substitution exhibited enhanced antiviral efficacy against RNA viruses. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of this compound to optimize its antiviral properties .
Summary Table of Biological Activities
Q & A
What are the key synthetic challenges in preparing Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate, and how can they be addressed methodologically?
Level : Basic
Answer :
The primary challenges include stereochemical control at the pyrrolidine ring, regioselective functionalization of the pyrimidine moiety, and avoiding side reactions during esterification. Methodological strategies include:
- Stereocontrolled synthesis : Use chiral auxiliaries or enantioselective catalysis to control the configuration at the pyrrolidine C3 and C4 positions, as demonstrated in related pyrrolidine carboxylate syntheses .
- Protection-deprotection strategies : Temporarily protect reactive groups (e.g., the pyrimidinylmethyl amine) to prevent undesired alkylation or oxidation .
- Optimized reaction conditions : Employ polar aprotic solvents (e.g., DMF or acetonitrile) and mild bases (e.g., K₂CO₃) to minimize ester hydrolysis .
How can X-ray crystallography be utilized to resolve ambiguities in the stereochemical assignment of this compound?
Level : Advanced
Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous stereochemical determination. Key steps include:
- Crystallization : Grow high-quality crystals using vapor diffusion with solvents like ethyl acetate/hexane .
- Data collection and refinement : Use the SHELX suite (e.g., SHELXL for refinement) to solve the structure, leveraging anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Cross-validate results with computational methods (e.g., density functional theory for comparing calculated and experimental bond angles) .
What spectroscopic techniques are most effective for characterizing the conformational dynamics of this compound in solution?
Level : Basic
Answer :
- NMR spectroscopy :
- IR spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
How does the pyrimidinylmethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Level : Advanced
Answer :
The pyrimidinylmethyl group acts as an electron-withdrawing substituent, polarizing adjacent bonds and enhancing electrophilicity at the pyrrolidine nitrogen. Key observations:
- Enhanced alkylation susceptibility : The nitrogen becomes more reactive toward electrophiles like methyl iodide, requiring controlled stoichiometry to avoid over-alkylation .
- Steric effects : The bulky pyrimidine ring may hinder access to the reaction site, necessitating catalysts (e.g., phase-transfer agents) to improve yields .
What computational methods are suitable for predicting the biological activity of this compound?
Level : Advanced
Answer :
- Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on interactions between the pyrimidine ring and conserved active-site residues .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity trends from analogous pyrrolidine derivatives .
How can chromatographic purification be optimized for this compound given its polarity and sensitivity?
Level : Basic
Answer :
- Column selection : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% formic acid) to improve resolution .
- Temperature control : Maintain column temperature at 25°C to prevent ester degradation .
- Prep-HPLC : For scale-up, employ isocratic elution with 70:30 acetonitrile/water to isolate high-purity fractions (>98%) .
What are the implications of the ester group’s hydrolytic stability for in vitro assays?
Level : Advanced
Answer :
The methyl ester is prone to hydrolysis under physiological pH (7.4), which can generate the carboxylic acid derivative. Mitigation strategies:
- Buffer selection : Use low-pH buffers (e.g., citrate, pH 5.0) to stabilize the ester during enzymatic assays .
- Prodrug design : Modify the ester to a more stable prodrug (e.g., pivaloyloxymethyl) if prolonged stability is required .
Key Takeaways:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
